ケトイソホロン

概要

説明

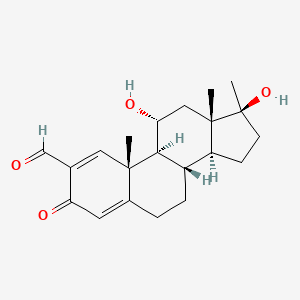

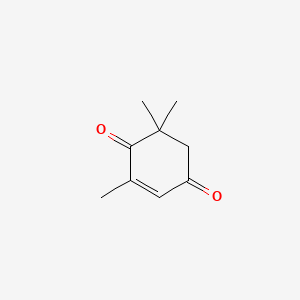

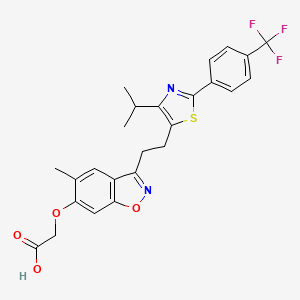

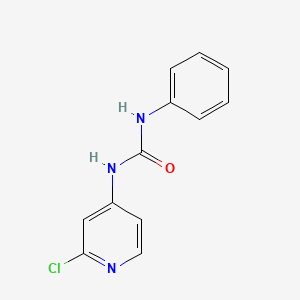

ケトイソホロン、別名2,6,6-トリメチル-2-シクロヘキセン-1,4-ジオンは、工業的に重要な環状ジケトンです。カロテノイドや香料の合成における重要な中間体です。 この化合物は、1位と4位にケトン基、2位と6位に3つのメチル基を持つシクロヘキセン環を含むユニークな構造が特徴です .

2. 製法

合成経路と反応条件: ケトイソホロンは、α-イソホロンの触媒酸化によって合成できます。 このプロセスには、マンガン(サレン)錯体などの触媒の存在下で分子状酸素を使用することが含まれます . もう1つの方法は、光照射条件下でヨウ素を使用する方法であり、これはα-イソホロンのケトイソホロンへの金属フリー酸化を可能にします .

工業生産方法: 工業的には、ケトイソホロンは、アセトンの塩基触媒による自己縮合によって生成されます。 このプロセスは、液体相と気相の両方で行うことができ、水酸化カリウムまたは水酸化ナトリウムが触媒として機能します . 反応条件は、ケトイソホロンの高選択率と高収率を達成するように最適化されています。

科学的研究の応用

Ketoisophorone has a wide range of applications in scientific research:

作用機序

ケトイソホロンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 例えば、酵素反応では、ケトイソホロンは、非特異的ペルオキシゲナーゼなどの酵素によって触媒される特定の変換を受ける基質として作用します . これらの酵素は、ケトイソホロンの水酸化と酸化を促進し、さまざまな誘導体の生成につながります。

6. 類似の化合物との比較

ケトイソホロンは、その特定の構造と反応性のために独特です。類似の化合物には、次のものがあります。

イソホロン: 溶媒および化学合成の中間体として使用される不飽和環状ケトン.

4-ヒドロキシイソホロン: 医薬品および香料業界で用途のあるイソホロンのヒドロキシル化誘導体.

これらの化合物と比較して、ケトイソホロンの2つのケトン官能基と特定のメチル基の配置により、合成用途において独自の反応性と汎用性が得られます。

生化学分析

Biochemical Properties

2,6,6-Trimethyl-2-cyclohexene-1,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been reported to interact with enzymes involved in the degradation of β-carotene, leading to the formation of this compound . The nature of these interactions often involves the binding of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, its interaction with cell signaling pathways can lead to alterations in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 2,6,6-Trimethyl-2-cyclohexene-1,4-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the oxidative degradation of β-carotene, thereby preventing the formation of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen . Long-term studies have shown that prolonged exposure to 2,6,6-Trimethyl-2-cyclohexene-1,4-dione can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while at higher doses, it can cause adverse effects such as oxidative stress and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects.

Metabolic Pathways

2,6,6-Trimethyl-2-cyclohexene-1,4-dione is involved in several metabolic pathways. It interacts with enzymes such as β-carotene oxygenase, which catalyzes the oxidative cleavage of β-carotene to form this compound . Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, 2,6,6-Trimethyl-2-cyclohexene-1,4-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biological activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of 2,6,6-Trimethyl-2-cyclohexene-1,4-dione plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism.

準備方法

Synthetic Routes and Reaction Conditions: Ketoisophorone can be synthesized through the catalytic oxidation of alpha-isophorone. This process involves the use of molecular oxygen in the presence of catalysts such as manganese (salen) complexes . Another method involves the use of iodine under photoirradiation conditions, which allows for the metal-free oxidation of alpha-isophorone to ketoisophorone .

Industrial Production Methods: Industrially, ketoisophorone is produced via the base-catalyzed self-condensation of acetone. This process can be carried out in both liquid and vapor phases, with aqueous potassium hydroxide or sodium hydroxide serving as catalysts . The reaction conditions are optimized to achieve high selectivity and yield of ketoisophorone.

化学反応の分析

反応の種類: ケトイソホロンは、以下のものを含むさまざまな化学反応を起こします。

酸化: 使用される条件と触媒に応じて、さまざまな生成物を生成するために酸化できます.

還元: ケトイソホロンの触媒的接触水素化により、光学的に活性なヒドロキシシクロヘキサノン誘導体が生成されます.

置換: 官能基が他の基に置き換わる置換反応に参加できます。

一般的な試薬と条件:

主な生成物:

酸化: 生成物には、さまざまな酸素化誘導体が含まれます。

還元: 生成物には、(4R,6R)-4-ヒドロキシ-2,2,6-トリメチルシクロヘキサノン(アクチノール)と(6R)-ジヒドロ-オキソ-イソホロンが含まれます.

4. 科学研究への応用

ケトイソホロンは、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

Ketoisophorone is unique due to its specific structure and reactivity. Similar compounds include:

Isophorone: An unsaturated cyclic ketone used as a solvent and intermediate in chemical synthesis.

4-Hydroxyisophorone: A hydroxylated derivative of isophorone with applications in the pharmaceutical and fragrance industries.

Compared to these compounds, ketoisophorone’s dual ketone functionality and specific methyl group positioning confer unique reactivity and versatility in synthetic applications.

特性

IUPAC Name |

2,6,6-trimethylcyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJXHIDNNLJQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021685 | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White to colourless solid; Woody, musty sweet, aroma | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

92.00 to 94.00 °C. @ 11.00 mm Hg | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohex-2-ene-1,4-dione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1125-21-9 | |

| Record name | Ketoisophorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoisophorone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexene-1,4-dione, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-2-ene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-TRIMETHYLCYCLOHEX-2-ENE-1,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WY3KLB5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C | |

| Record name | 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ketoisophorone?

A1: Ketoisophorone has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol.

Q2: Is there spectroscopic data available for Ketoisophorone?

A2: While specific spectroscopic data is not extensively detailed in the provided abstracts, several studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ] to identify and analyze Ketoisophorone in various contexts. Additionally, one study mentions using FT-IR spectroscopy to verify a proposed reaction mechanism involving Ketoisophorone [].

Q3: How does Ketoisophorone behave under supercritical CO2 conditions?

A3: Research indicates that using supercritical CO2 as a medium for the hydrogenation of Ketoisophorone over a Pd/Al2O3 catalyst offers comparable reaction rates to conventional organic solvents. Interestingly, this method results in distinct selectivities and significantly reduces catalyst deactivation [].

Q4: What is the significance of Ketoisophorone in biocatalytic synthesis?

A4: Ketoisophorone serves as a crucial starting material for the biocatalytic synthesis of valuable compounds like (R)-levodione [, , ] and (4R,6R)-actinol [, ]. It's also used in the study of ene-reductases [, ], where its reduction to (S)-levodione is catalyzed with high enantioselectivity [].

Q5: Can Ketoisophorone be synthesized through biocatalytic means?

A5: Yes, Ketoisophorone can be synthesized through a one-pot biocatalytic double oxidation of α-isophorone. This method utilizes engineered P450cam-RhFRed variants for the initial oxidation step and Cm-ADH10 from Candida magnoliae for the subsequent oxidation to Ketoisophorone [, ].

Q6: Has computational chemistry been used to study Ketoisophorone?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of Ketoisophorone hydrogenation over manganese oxide catalysts [, ]. These calculations provided insights into H2 dissociation, adsorption energies, and their impact on reaction selectivity.

Q7: Does modifying the structure of Ketoisophorone affect its reduction by ene-reductases?

A7: While specific structural modifications are not extensively discussed in the provided abstracts, research suggests that the stereochemical outcome of Ketoisophorone reduction by ene-reductases like PETNR is influenced by the enzyme's active site structure and the substrate's substituents []. This implies that modifications to the Ketoisophorone structure could potentially alter its interaction with the enzyme and influence the reaction's stereoselectivity.

Q8: Are there strategies for improving the stability of Ketoisophorone in biocatalytic reactions?

A8: Research highlights that coupling bioreduction with in-situ product crystallization (ISPC) can enhance the stability and yield of desired products from Ketoisophorone. This approach helps mitigate product degradation by removing it from the reaction environment as it crystallizes [].

Q9: What analytical methods are used to quantify Ketoisophorone?

A9: Gas chromatography coupled with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) [, , , , ] are commonly employed techniques for quantifying Ketoisophorone. These methods offer sensitivity and allow for the separation and identification of different compounds within complex mixtures.

Q10: What is known about the environmental fate of Ketoisophorone?

A10: Limited information is available within the provided abstracts regarding the environmental degradation and ecotoxicological effects of Ketoisophorone. Further research is needed to assess its persistence, bioaccumulation potential, and impact on various environmental compartments.

Q11: Is Ketoisophorone biodegradable?

A11: While not explicitly stated in the provided abstracts, the fact that microorganisms like Thermomonospora curvata [, , ] and Aspergillus niger [] can utilize and biotransform Ketoisophorone suggests its potential for biodegradation.

Q12: What are the cross-disciplinary applications of Ketoisophorone research?

A12: The study of Ketoisophorone spans multiple disciplines, including:

- Biotechnology: Development of biocatalytic processes for the synthesis of valuable chemicals [, , ].

- Chemical Engineering: Optimization of reaction conditions and reactor design for Ketoisophorone transformations [, , ].

- Chemistry: Investigation of reaction mechanisms and catalyst development for Ketoisophorone hydrogenation [, , ].

- Ecology: Understanding the role of Ketoisophorone as a floral volatile and its interaction with pollinators like bees and moths [, , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

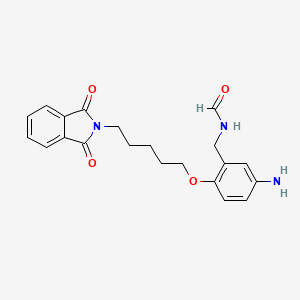

![N-[5-(4-aminophenoxy)pentyl]formamide](/img/structure/B1673540.png)